
Propionaldehyde dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionaldehyde dimethyl hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it. This compound is derived from propionaldehyde and dimethyl hydrazine, and it is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionaldehyde dimethyl hydrazone can be synthesized through the condensation reaction of propionaldehyde with dimethyl hydrazine. The reaction typically involves mixing equimolar amounts of propionaldehyde and dimethyl hydrazine in an organic solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion to the hydrazone. The product is usually purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of propionaldehyde dimethyl hydrazone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the safety of the process, given the toxic nature of hydrazines.
Analyse Chemischer Reaktionen
Types of Reactions
Propionaldehyde dimethyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Propionaldehyde dimethyl hydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propionaldehyde dimethyl hydrazone involves its ability to form stable complexes with various metal ions and organic molecules. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetaldehyde dimethyl hydrazone
- Benzaldehyde dimethyl hydrazone
- Butyraldehyde dimethyl hydrazone
Uniqueness
Propionaldehyde dimethyl hydrazone is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its unique properties make it particularly useful in certain chemical reactions and industrial applications where other hydrazones may not be as effective.
Eigenschaften
CAS-Nummer |
7422-93-7 |
|---|---|
Molekularformel |
C5H12N2 |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-propylideneamino]methanamine |
InChI |
InChI=1S/C5H12N2/c1-4-5-6-7(2)3/h5H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
FWXVUFLNENPJHD-AATRIKPKSA-N |
Isomerische SMILES |
CC/C=N/N(C)C |
Kanonische SMILES |
CCC=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


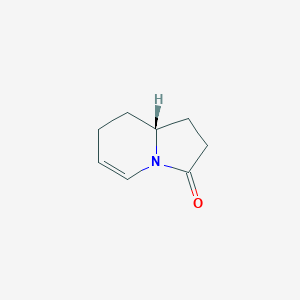
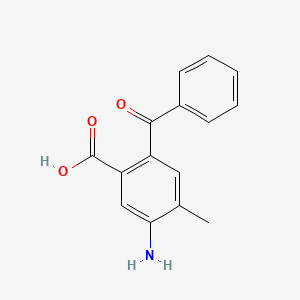
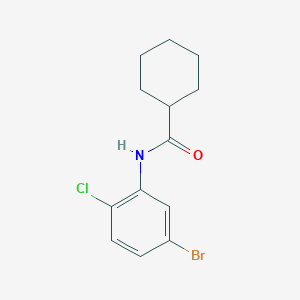

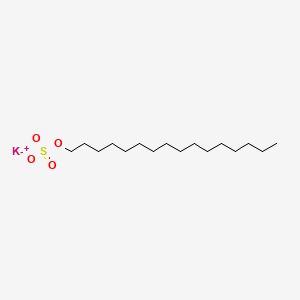
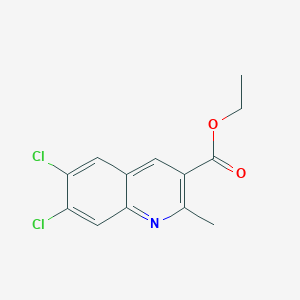
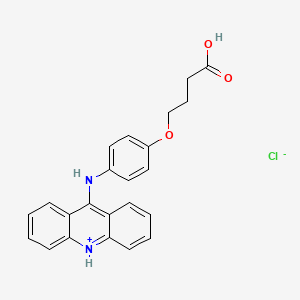
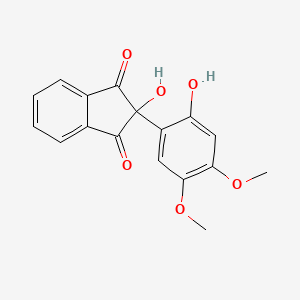
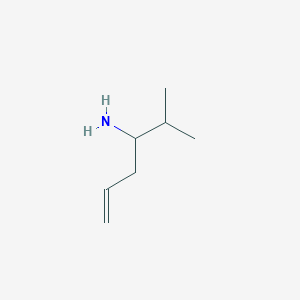
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)

![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
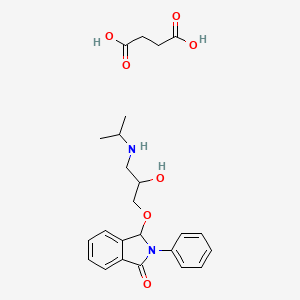
![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)
